molecular formula C13H11N3O3S3 B14190363 3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole CAS No. 922505-45-1

3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole

Cat. No.: B14190363
CAS No.: 922505-45-1
M. Wt: 353.4 g/mol
InChI Key: CLUKAVVMKWNCOR-UHFFFAOYSA-N
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Description

3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole typically involves multiple steps. One common method includes the reaction of 4-phenyl-1,3-thiazole-2-methanesulfonyl chloride with 3-methoxy-1,2,4-thiadiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways can vary depending on the application, but common targets include microbial enzymes and cancer cell receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

922505-45-1

Molecular Formula

C13H11N3O3S3

Molecular Weight

353.4 g/mol

IUPAC Name

3-methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methylsulfonyl]-1,2,4-thiadiazole

InChI

InChI=1S/C13H11N3O3S3/c1-19-12-15-13(21-16-12)22(17,18)8-11-14-10(7-20-11)9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

CLUKAVVMKWNCOR-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=N1)S(=O)(=O)CC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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